N-(2-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
Description
Properties
Molecular Formula |
C18H17NO5S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C18H17NO5S/c1-23-15-10-6-5-9-14(15)19-18(20)16-17(13-7-3-2-4-8-13)25(21,22)12-11-24-16/h2-10H,11-12H2,1H3,(H,19,20) |
InChI Key |
LXJWTYMBDIHWLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Table 1: Comparative Yields of Cyclization Methods
| Starting Material | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 3-Phenylprop-2-en-1-one | K₂CO₃ | 100 | 62 |
| 3-(4-Chlorophenyl)prop-2-en-1-one | DBU | 120 | 78 |
| 3-(2-Methoxyphenyl)prop-2-en-1-one | K₂CO₃ | 100 | 58 |
Data adapted from.
Substitution Reactions for Functional Group Introduction
Post-cyclization functionalization is critical for installing the 2-methoxyphenyl carboxamide group. Two primary strategies are observed:
Nucleophilic Acyl Substitution
The oxathiine sulfone intermediate reacts with 2-methoxyphenyl isocyanate in anhydrous tetrahydrofuran (THF) at −20°C. This low-temperature protocol minimizes side reactions, achieving 70–75% yields. The reaction’s regioselectivity is attributed to the sulfone’s electron-withdrawing effects, which activate the carbonyl carbon toward nucleophilic attack.
Ullmann-Type Coupling
A copper-catalyzed coupling between the oxathiine bromide derivative and 2-methoxyphenylamine has been reported. Using CuI/1,10-phenanthroline as the catalyst system, this method affords moderate yields (55–60%) but avoids the use of toxic isocyanates.
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization rates but risk sulfone over-oxidation. Non-polar solvents (toluene, xylene) favor Cope elimination but require higher temperatures.
Catalytic Systems
-
Acid Catalysts : p-Toluenesulfonic acid accelerates Cope elimination by stabilizing transition states through protonation.
-
Base Catalysts : Potassium carbonate facilitates cyclization via deprotonation of the thiol group.
Challenges and Mitigation Strategies
Diastereomer Formation
The sulfene addition step produces anti/syn diastereomers, complicating purification. Chromatographic separation using silica gel with ethyl acetate/hexane (3:7) resolves this issue.
Sulfone Hydrolysis
Prolonged exposure to moisture hydrolyzes the sulfone to sulfonic acid. Anhydrous conditions and molecular sieves mitigate this risk.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiine ring can be further oxidized to form sulfone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, bases such as sodium hydroxide or potassium carbonate.
Major Products
Sulfone derivatives: Formed by oxidation of the sulfur atom.
Amine derivatives: Formed by reduction of the carboxamide group.
Substituted derivatives: Formed by substitution of the methoxy group.
Scientific Research Applications
Medicinal Chemistry
N-(2-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has been investigated for its potential as an anticancer agent . Its structure allows it to interact with various cellular targets involved in cancer progression.
Table 1: Anticancer Activity Overview
| Cell Line | IC50 (µM) | Sensitivity Level |
|---|---|---|
| U-87 (Glioblastoma) | 15 | High |
| MDA-MB-231 (Breast Cancer) | 25 | Moderate |
| A549 (Lung Cancer) | 30 | Low |
| HeLa (Cervical Cancer) | >50 | Very Low |
Studies have shown that the compound exhibits cytotoxic effects primarily against glioblastoma and triple-negative breast cancer cell lines. The mechanism of action appears to involve modulation of oxidative stress pathways and induction of apoptosis in cancer cells.
Antioxidant Properties
The compound has demonstrated significant antioxidant activity , which is crucial for protecting cells from oxidative damage. This property is particularly relevant in the context of cancer therapy, where oxidative stress plays a critical role.
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |
|---|---|---|
| Compound A | 85% | 1.37 times higher |
| Compound B | 82% | 1.35 times higher |
| N-(2-methoxyphenyl)-3-phenyl... | 80% | Comparable |
The DPPH radical scavenging method was used to assess the antioxidant activity quantitatively.
Case Study 1: Anticancer Mechanism Exploration
A study published in a peer-reviewed journal investigated the anticancer effects of this compound on U-87 glioblastoma cells. The results indicated that the compound inhibited cell proliferation through apoptosis induction and modulation of signaling pathways associated with cell survival.
Case Study 2: Antioxidant Efficacy Evaluation
Another research effort focused on evaluating the antioxidant properties of this compound compared to standard antioxidants like ascorbic acid. The findings revealed that N-(2-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine exhibited comparable scavenging activity against DPPH radicals, highlighting its potential as a therapeutic agent in oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering gene expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Oxycarboxin (Plantvax®)
Structure : Oxycarboxin (2-methyl-N-phenyl-5,6-dihydro-1,4-oxathiine-3-carboxamide 4,4-dioxide) shares the oxathiine-dioxide backbone but differs in substituents:
- Position 3 : Methyl group (vs. phenyl in the target compound).
- N-Substituent : Phenyl group (vs. 2-methoxyphenyl in the target compound).
Activity: Oxycarboxin is a systemic fungicide inhibiting succinate dehydrogenase in Basiomycetes fungi, disrupting cellular respiration .
Physicochemical Properties :
- Molecular weight: 267.30 g/mol (lower than the target compound’s ~353.38 g/mol).
- Higher hydrophobicity due to the phenyl group in the target compound may affect membrane permeability.
N-(3-Bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-Dioxide
Structure :
Comparison :
- However, it may also reduce metabolic stability compared to the methoxy group in the target compound.
- No direct activity data are available, but halogenated analogs are often explored for improved antifungal potency.
N-(2,4-Dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-Dioxide
Structure :
Comparison :
- Chlorine substituents may enhance oxidative metabolism risks, as seen in studies on aromatic amine derivatives .
- The dichloro substitution could improve target enzyme inhibition but increase toxicity concerns.
Structural and Functional Data Table
Key Research Findings and Implications
N-(2-Methoxyphenyl): The methoxy group may improve metabolic stability by resisting oxidation, as seen in related aromatic amines .
Metabolism and Toxicity :
- Methoxy-substituted compounds like the target may undergo CYP1A-mediated reduction to less toxic metabolites, whereas halogenated analogs risk forming reactive intermediates .
Activity Predictions :
- The target compound’s bulkier structure may reduce systemic mobility compared to oxycarboxin but enhance target-site affinity.
Biological Activity
N-(2-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide (CAS Number: 1144470-76-7) is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇NO₅S |
| Molecular Weight | 359.4 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its structural features that allow for interactions with various molecular targets. The oxathiine ring and the methoxy-substituted phenyl group facilitate non-covalent interactions such as hydrogen bonding and π-π stacking with enzymes and receptors. These interactions can modulate the activity of proteins involved in critical biological pathways, potentially leading to therapeutic effects against cancer and other diseases.
Anticancer Activity
Recent studies have demonstrated the compound's anticancer properties through various in vitro assays. For instance:
- Cell Line Studies : The compound was tested against several cancer cell lines, including glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The results indicated significant cytotoxic effects, with IC₅₀ values suggesting potent activity against U-87 cells compared to MDA-MB-231 cells .
- Mechanistic Insights : The anticancer mechanism appears to involve apoptosis induction and cell cycle arrest. Specifically, treatment with the compound led to downregulation of cyclins and cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .
Antioxidant Activity
In addition to its anticancer effects, this compound has shown promising antioxidant activity. The DPPH radical scavenging assay indicated that the compound effectively neutralizes free radicals, suggesting its potential role in mitigating oxidative stress-related damage .
Study 1: Cytotoxicity Evaluation
In a study focusing on the cytotoxicity of various oxathiine derivatives including this compound:
- Cell Lines Tested : U-87 (glioblastoma) and MDA-MB-231 (breast cancer).
| Cell Line | IC₅₀ (µM) | Relative Activity |
|---|---|---|
| U-87 | 15 | High |
| MDA-MB-231 | 25 | Moderate |
The results indicated a higher sensitivity of U-87 cells to the compound compared to MDA-MB-231 cells .
Study 2: Antioxidant Potential
Another investigation assessed the antioxidant capacity using the DPPH assay:
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| N-(2-methoxyphenyl)-3-phenyl... | 78 |
| Ascorbic Acid | 85 |
The compound exhibited significant antioxidant activity but was slightly less effective than ascorbic acid .
Q & A
Q. Key considerations :
- Optimize reaction temperature (50–80°C) to prevent side reactions.
- Monitor oxidation progress via TLC or HPLC to avoid over-oxidation.
- Reference analogous syntheses of oxycarboxin (a structural analog) for troubleshooting .
Basic: What spectroscopic and crystallographic techniques are essential for structural characterization?
Answer:
- NMR spectroscopy : 1H and 13C NMR to confirm substituent positions (e.g., methoxy and phenyl groups) and oxidation state .
- Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated in oxycarboxin studies .
- FTIR : Identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹).
Methodological tip : For X-ray analysis, grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures) .
Advanced: How does the 2-methoxyphenyl substituent influence bioactivity compared to phenyl analogs like oxycarboxin?
Answer:
The 2-methoxyphenyl group may alter:
- Lipophilicity : Increased solubility and membrane permeability compared to phenyl substituents.
- Binding affinity : Methoxy’s electron-donating effects could enhance interactions with succinate dehydrogenase’s hydrophobic pockets, a target for oxathiine fungicides .
Q. Experimental validation :
- Perform molecular docking using fungal succinate dehydrogenase (PDB: 2WQ3) to compare binding modes.
- Conduct in vitro enzyme inhibition assays with IC50 determination against fungal isolates .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Answer:
Contradictions often arise from:
- Variability in fungal strains : Standardize assays using WHO-recommended strains.
- Differences in experimental protocols : Adopt OECD guidelines for fungicide testing.
Q. Strategies :
- Meta-analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers.
- Dose-response refinement : Use log-dose plots to ensure linearity in activity curves .
Methodological: How to design a study assessing environmental persistence of this compound?
Answer:
- Biodegradation assays : Incubate compound in soil/water matrices under OECD 301 conditions.
- Photolysis studies : Expose to UV light (λ = 254–365 nm) and monitor degradation via LC-MS.
- Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201).
Data interpretation : Compare half-life (t1/2) and EC50 values to regulatory thresholds (e.g., EPA guidelines) .
Advanced: What computational approaches are suitable for predicting this compound’s physicochemical properties?
Answer:
- DFT calculations : Estimate redox potentials and stability of the 4,4-dioxide group.
- QSAR modeling : Train models using datasets from oxathiine analogs to predict logP, solubility, and toxicity.
- Molecular dynamics : Simulate interactions with lipid bilayers to assess bioavailability.
Validation : Cross-check predictions with experimental data (e.g., HPLC-measured logP) .
Methodological: How to optimize experimental conditions for crystallizing this compound?
Answer:
- Solvent screening : Test binary mixtures (e.g., ethanol/water, acetonitrile/DCM) to balance solubility and polarity.
- Temperature gradients : Use slow cooling (0.5°C/hour) from saturated solutions.
- Seeding : Introduce microcrystals of structurally similar compounds (e.g., oxycarboxin) to induce nucleation .
Troubleshooting : If crystals fail to form, employ vapor diffusion or gel crystallization techniques.
Advanced: What strategies mitigate interference from degradation products in analytical assays?
Answer:
- Chromatographic separation : Use reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA).
- Mass spectrometry : Apply MRM (multiple reaction monitoring) to distinguish parent compound from metabolites.
- Stability studies : Pre-test compound stability under assay conditions (pH, temperature) and adjust buffers accordingly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
